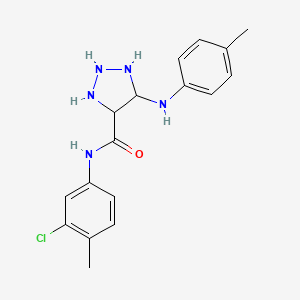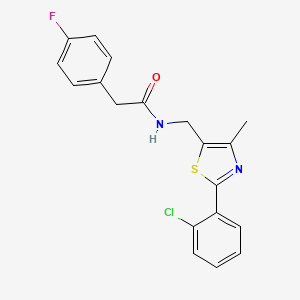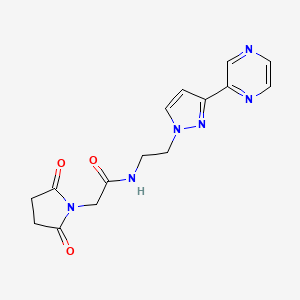![molecular formula C19H26N2O2 B2931208 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198738-77-9](/img/structure/B2931208.png)
2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the piperidine and pyridine rings would add nitrogen atoms . The carbonyl, methoxy, and methyl groups would further contribute to the complexity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The cyclohexene ring could undergo reactions typical of alkenes, such as addition reactions . The piperidine ring, being a secondary amine, could participate in reactions such as alkylation, acylation, and nucleophilic substitution . The pyridine ring, due to its aromaticity, could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carbonyl and methoxy groups could impact the compound’s solubility in different solvents . The compound’s melting and boiling points, density, and other physical properties would also depend on its molecular structure .科学的研究の応用
Organic Synthesis and Chemical Properties
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
A study by Takács et al. (2014) explores the use of piperidines possessing ester functionality, such as methyl pipecolinate and ethyl nipecotate, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process yields carboxamides and ketocarboxamides from iodoarenes and iodoalkenes, offering insights into the chemoselectivity and efficiency of these reactions, relevant for the synthesis of complex organic compounds Takács, A., Kabak-Solt, Z., Mikle, G., & Kollár, L. (2014).
Selective Oxyfunctionalization of Ketones Using 1-Oxopiperidinium Salt
Ren et al. (1996) discuss the use of 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for the oxyfunctionalization of enolizable ketones. This method provides a pathway for regioselective α- or γ-oxygenated carbonyl compounds at ambient temperatures, highlighting the potential for selective synthetic modifications of complex molecules Ren, T., Liu, Y., & Guo, Q. (1996).
Pharmacological Applications
Synthesis of Piperidine Derivatives for Potential Pharmacological Use
Okitsu et al. (2001) describe the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. This synthesis route offers a method for creating piperidine derivatives recognized as imino-sugars, which have implications for drug development, including the synthesis of antimalarial alkaloids like febrifugine Okitsu, O., Suzuki, R., & Kobayashi, S. (2001).
Material Science and Analytical Characterization
Preparation and Analytical Characterization of Arylcyclohexylamines
Wallach et al. (2014) detail the synthesis and analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines and pyrrolidines. This work is critical for monitoring the emergence of psychoactive substances and highlights the importance of analytical chemistry in identifying and characterizing new compounds for legal and safety purposes Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. (2014).
作用機序
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological or chemical systems. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in other chemical research .
特性
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-15-6-5-11-20-18(15)23-14-16-9-12-21(13-10-16)19(22)17-7-3-2-4-8-17/h2-3,5-6,11,16-17H,4,7-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYIPUIOJAUYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B2931134.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine](/img/structure/B2931135.png)

![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)


![N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2931144.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2931147.png)